Fmoc-Phe(4-CN)-OH

Description

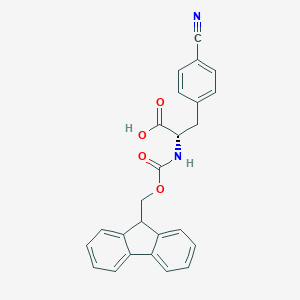

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKKUTWCGYCDA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426257 | |

| Record name | Fmoc-Phe(4-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173963-93-4 | |

| Record name | Fmoc-Phe(4-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-4-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Phe(4-CN)-OH: Sourcing and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available Fmoc-L-4-cyanophenylalanine (Fmoc-Phe(4-CN)-OH), a non-natural amino acid increasingly utilized in peptide chemistry and drug discovery. This document details commercial suppliers, pricing, and key technical data. Furthermore, it outlines a detailed experimental protocol for its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide research.

Commercial Availability and Technical Specifications

This compound is readily available from a variety of chemical suppliers. The table below summarizes pricing and technical information from several vendors to facilitate comparison and procurement. Researchers should note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.

| Supplier | Catalog Number | Purity | Price (USD) per gram | CAS Number | Molecular Weight |

| Sigma-Aldrich | 47807 | ≥98.0% (HPLC) | $221.00 | 173963-93-4 | 412.44 |

| ChemScene | CS-W008527 | ≥98% | ~$8.26 (for 10g) | 173963-93-4 | 412.44 |

| MedChemExpress | HY-W010502 | Not specified | Inquire | 173963-93-4 | 412.44 |

| Santa Cruz Biotechnology | sc-225324 | ≥99% | Inquire | 173963-93-4 | 412.44 |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The cyano group on the phenyl ring serves as a useful infrared (IR) probe or can be used for further chemical modifications. The Fmoc protecting group on the alpha-amino function allows for its sequential and controlled incorporation into a growing peptide chain.

General Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process performed on a solid support (resin). The synthesis begins at the C-terminus of the peptide and proceeds to the N-terminus. Each cycle involves two main steps: the removal of the temporary N-terminal Fmoc group with a mild base (deprotection), followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.

Detailed Experimental Protocol for Incorporation of this compound

The following is a generalized yet detailed protocol for the manual solid-phase synthesis of a peptide containing a 4-cyanophenylalanine residue. This protocol is based on well-established Fmoc-SPPS methodologies.

Resin Swelling

-

Procedure: Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation. After swelling, drain the DMF.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence, including this compound.

-

Procedure: To the swelled resin, add a solution of 20% piperidine in DMF. Agitate for 3 minutes, then drain the solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group. Drain the solution and wash the resin thoroughly with DMF (5 times).

The following is an example using HBTU/DIEA as the coupling reagents. Other activators like DIC/Oxyma can also be used.

-

Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (including this compound) (4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the vial. Allow this mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times).

-

Monitoring (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (blue beads) indicates that no free primary amines are present and the coupling was successful.

Final Cleavage and Deprotection

-

Procedure: After the final SPPS cycle and removal of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. Prepare a cleavage cocktail, such as Reagent K (TFA/H2O/TIS, 95:2.5:2.5). Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide pellet under vacuum.

Peptide Purification

-

Technique: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mobile Phases: A common mobile phase system is Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).

-

Gradient: A linear gradient from low to high percentage of Buffer B is used to elute the peptide from the column. The optimal gradient will depend on the specific peptide sequence.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or mass spectrometry to identify those containing the pure peptide. The pure fractions are then pooled and lyophilized to obtain the final product.

Visualizing the Process

The following diagrams illustrate the key workflows in the application of this compound.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

An In-depth Technical Guide to the Safe Handling of Fmoc-Phe(4-CN)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-Phe(4-CN)-OH (N-α-Fmoc-4-cyano-L-phenylalanine), a key reagent in solid-phase peptide synthesis (SPPS) and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Product Identification and Properties

This compound is an amino acid derivative used as a building block in the synthesis of peptides.[1] Its unique cyano group can be utilized for bioconjugation or to probe protein environments.[1][2]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-cyano-L-phenylalanine | [3] |

| Synonyms | Fmoc-L-Phe(4-CN)-OH, Fmoc-p-cyano-L-Phe-OH | [1] |

| CAS Number | 173963-93-4 | |

| Molecular Formula | C₂₅H₂₀N₂O₄ | |

| Molecular Weight | 412.44 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 180 - 191 °C | |

| Storage Temperature | 2-8°C | |

| Purity | ≥98.0% (HPLC) |

Hazard Identification and Safety Precautions

While some safety data sheets indicate no known OSHA hazards, it is crucial to handle this compound with care as with all laboratory chemicals. The primary hazards are associated with its physical form as a powder.

Table 2: Hazard Summary and GHS Classification

| Hazard | Description | GHS Classification | Precautionary Statements | Reference(s) |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Not classified as hazardous, but caution is advised. | Avoid breathing dust. Use in a well-ventilated area. | |

| Skin Contact | May cause skin irritation upon prolonged contact. | Not classified as hazardous. | Avoid contact with skin. Wear protective gloves. | |

| Eye Contact | May cause eye irritation. | Not classified as hazardous. | Avoid contact with eyes. Wear safety glasses. | |

| Ingestion | May be harmful if swallowed. | Not classified as hazardous. | Do not ingest. Wash hands thoroughly after handling. | |

| Combustibility | Combustible Solid | Storage Class 11 | Keep away from heat and open flames. |

Note: The GHS classification for the related compound (L)-4-Cyanophenylalanine includes warnings for being harmful if swallowed, in contact with skin, or if inhaled. Given the structural similarity, it is prudent to apply similar caution.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protective measures are essential when handling this compound to minimize exposure.

-

Engineering Controls : Handle in a well-ventilated area. A chemical fume hood or an enclosure with local exhaust ventilation is recommended, especially when weighing or transferring the powder, to control airborne dust levels.

-

Eye/Face Protection : Wear chemical safety glasses with side shields conforming to EN166 or NIOSH-approved goggles.

-

Skin Protection : Wear impervious clothing and handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper glove removal technique to avoid skin contact.

-

Respiratory Protection : If ventilation is inadequate or for large spills, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a Type N95 (US) or P1 (EN 143) particle filter.

Handling and Storage

-

Handling : Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed. Wash hands thoroughly after handling and before breaks.

-

Storage : Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.

Accidental Release and First Aid Measures

Table 3: Emergency Procedures

| Situation | Procedure | Reference(s) |

| Spill | Use personal protective equipment. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains. | |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based SPPS. The following is a generalized protocol for the coupling step. All handling of the solid amino acid should be performed following the safety precautions outlined above.

Protocol: Manual Fmoc-SPPS Coupling Cycle

-

Resin Preparation : Start with a resin-bound peptide that has a free N-terminal amine (post-Fmoc deprotection). Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

-

Amino Acid Activation :

-

In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an appropriate base (e.g., DIPEA, N-methylmorpholine) to activate the carboxylic acid. The solution may change color.

-

-

Coupling Reaction :

-

Add the activated this compound solution to the swelled resin.

-

Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.

-

-

Washing :

-

After the coupling period, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition : The resin is now ready for the next Fmoc-deprotection step to continue the peptide chain elongation.

Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations. Contaminated packaging should be treated as the product itself.

Toxicological Information

No quantitative data on acute toxicity (LD50/LC50), carcinogenicity, or mutagenicity are available for this compound. The potential for respiratory tract irritation upon inhalation is noted.

Disclaimer: This document is intended as a guide and is based on publicly available safety data. It is not exhaustive and should be used in conjunction with official Safety Data Sheets (SDS) provided by the supplier. All laboratory work should be conducted by trained personnel who have performed a thorough risk assessment.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe(4-CN)-OH as an Infrared Probe in Peptide Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-cyanophenylalanine (Fmoc-Phe(4-CN)-OH) is a versatile unnatural amino acid that serves as a powerful spectroscopic probe in peptide and protein research.[1] Its key feature is the nitrile (C≡N) group on the phenyl ring, which exhibits a vibrational stretch in a region of the infrared (IR) spectrum that is largely transparent for biological molecules.[2][3] This unique characteristic allows for the site-specific introduction of a sensitive IR reporter to study local protein environments, dynamics, and interactions with high precision.[1][4] The frequency of the nitrile stretch is exquisitely sensitive to its local microenvironment, including solvent exposure, hydrogen bonding, and electric fields, making it an invaluable tool for elucidating peptide structure and function.

These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into peptides and subsequent analysis using Fourier Transform Infrared (FTIR) spectroscopy.

Key Properties and Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a 4-cyanophenylalanine residue at a specific position within a peptide sequence.

Applications include:

-

Probing Local Environments: The nitrile vibrational frequency shifts in response to changes in the local environment, providing insights into:

-

Solvent Exposure: Distinguishing between buried (hydrophobic) and solvent-exposed (hydrophilic) regions of a peptide.

-

Hydrogen Bonding: Detecting the formation of hydrogen bonds between the nitrile group and water or other residues.

-

Electric Fields: Quantifying local electrostatic fields within a protein structure.

-

-

Studying Peptide and Protein Dynamics: Monitoring conformational changes in real-time, such as those occurring during protein folding, unfolding, or ligand binding.

-

Investigating Molecular Interactions: Characterizing peptide-peptide, peptide-protein, and peptide-membrane interactions.

-

Amyloid Formation Studies: The probe can be used to monitor the aggregation process and structural changes associated with amyloid fibril formation.

Quantitative Data Summary

The utility of 4-cyanophenylalanine as an IR probe stems from the sensitivity of its nitrile stretching frequency to the local environment. The following tables summarize key quantitative data for this probe.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) of Nitrile Stretch | ~230 M⁻¹ cm⁻¹ | |

| Nitrile (C≡N) Stretching Frequency in H₂O | ~2233 cm⁻¹ | |

| Fluorescence Quantum Yield in Water | ~0.11 | |

| Molar Extinction Coefficient (ε) at 280 nm | 850 M⁻¹ cm⁻¹ |

Table 1: Spectroscopic Properties of 4-Cyanophenylalanine.

| Environment/Interaction | Typical Nitrile (C≡N) Vibrational Frequency (cm⁻¹) | Key Observations | Reference |

| Non-Hydrogen Bonding (Buried/Hydrophobic) | ~2228 - 2230 cm⁻¹ | Lower frequency indicates a non-polar, shielded environment. | |

| Hydrogen Bonding (Solvent-Exposed/Water) | ~2233 - 2237 cm⁻¹ | Higher frequency (blueshift) is characteristic of hydrogen bond formation with protic solvents like water. | |

| Redox State Change (near Fe-S cluster) | ~1-2 cm⁻¹ redshift upon reduction | Demonstrates sensitivity to changes in the local electronic environment. | |

| Isotopic Substitution (¹³C¹⁵N) | Significant frequency shift | Allows for unambiguous assignment of the nitrile stretch and multiplexing of probes. |

Table 2: Environmental Effects on the Nitrile Vibrational Frequency of 4-Cyanophenylalanine.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a 4-cyanophenylalanine residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids, including this compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature. For coupling of this compound, follow the same procedure as for other standard amino acids.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

-

Washing: After coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol 2: FTIR Spectroscopy of Peptides Containing 4-Cyanophenylalanine

This protocol describes the general procedure for acquiring FTIR spectra of a peptide containing the 4-cyanophenylalanine probe.

Materials:

-

Purified, lyophilized peptide containing 4-cyanophenylalanine

-

FTIR spectrometer equipped with a suitable detector (e.g., MCT)

-

Sample cell (e.g., CaF₂ windows with a defined path length) or an ATR (Attenuated Total Reflectance) accessory

-

Solvent (e.g., D₂O is often used to avoid the strong H₂O absorbance in the amide I region, but H₂O can be used with short path lengths or ATR)

-

Buffer components (non-interfering in the spectral region of interest)

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in the desired buffer/solvent to a known concentration (typically 1-10 mM).

-

If using D₂O, lyophilize the peptide from a D₂O solution at least twice to ensure complete H/D exchange of labile protons.

-

-

Spectrometer Setup:

-

Purge the spectrometer with dry air or nitrogen to minimize water vapor interference.

-

Set the desired spectral resolution (typically 2-4 cm⁻¹).

-

Define the number of scans to be co-added for both the background and sample spectra to achieve an adequate signal-to-noise ratio (e.g., 128-512 scans).

-

-

Background Spectrum Acquisition:

-

Fill the sample cell with the buffer/solvent (without the peptide).

-

Acquire the background spectrum.

-

-

Sample Spectrum Acquisition:

-

Thoroughly clean and dry the sample cell.

-

Fill the sample cell with the peptide solution.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance units (-log(T)).

-

Perform baseline correction and solvent subtraction to isolate the peptide's spectral features.

-

Analyze the nitrile stretching region (around 2200-2250 cm⁻¹) and the amide I region (for secondary structure analysis, around 1600-1700 cm⁻¹).

-

Data Interpretation

The position of the nitrile peak provides information about the local environment of the 4-cyanophenylalanine residue.

-

Peak Position: A peak around 2230 cm⁻¹ suggests a non-polar, buried environment, while a peak shifted to a higher frequency (e.g., 2235 cm⁻¹) indicates a more polar, solvent-exposed environment where the nitrile group is likely hydrogen-bonded.

-

Multiple Peaks: The presence of multiple, overlapping peaks in the nitrile region can indicate that the peptide exists in multiple conformations or that the probe is sampling different local environments.

-

Changes in Peak Position: A shift in the peak position upon the addition of a ligand, a change in temperature, or interaction with a membrane provides direct evidence of a change in the local environment of the probe.

By correlating these spectral changes with other biophysical data, researchers can gain a detailed understanding of peptide structure, dynamics, and function at the molecular level.

References

p-Cyanophenylalanine: A Versatile pH Sensor for Biological Systems

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The unnatural amino acid, p-cyanophenylalanine (pCNPhe or PheCN), has emerged as a powerful and versatile spectroscopic probe in biochemical and biophysical research.[1] Its utility stems from the sensitivity of its fluorescence quantum yield and lifetime to its local environment, making it an exceptional tool for investigating protein folding, binding, and aggregation.[1] Notably, pCNPhe can also function as a robust pH sensor, providing a means to study pH-dependent biological processes.[1][2] This application is based on the principle that the fluorescence of pCNPhe is quenched by a nearby protonated amino group, particularly the N-terminal amine of a polypeptide.[1] As the pH of the environment changes, the protonation state of the amino group is altered, leading to a corresponding change in pCNPhe fluorescence. This property allows for the determination of pKa values of peptides and the real-time monitoring of processes involving pH changes, such as peptide translocation across cell membranes.

Key Applications in Research and Drug Development

The unique pH-sensing capabilities of pCNPhe open up a range of applications for researchers and drug development professionals:

-

Determination of Peptide and Protein pKa Values: Accurate pKa values of ionizable groups in peptides and proteins are crucial for understanding their structure, function, and interaction with other molecules. pCNPhe fluorescence provides a direct and sensitive method for determining the N-terminal pKa values of peptides.

-

Monitoring pH-Dependent Biological Processes: Many biological events are intrinsically linked to changes in pH. pCNPhe can be used to monitor these changes in real-time, providing insights into mechanisms such as enzyme catalysis, protein-ligand binding, and the penetration of cell-penetrating peptides across membranes.

-

High-Throughput Screening: The fluorescence-based nature of this pH sensing makes it amenable to high-throughput screening assays for identifying compounds that modulate the pH of specific cellular compartments or alter the pKa of target proteins.

-

Drug Delivery and Formulation: Understanding the pH-dependent behavior of peptide-based drugs is critical for their formulation and delivery. pCNPhe can be incorporated into therapeutic peptides to study their stability and conformational changes in response to the pH gradients they encounter in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data for p-cyanophenylalanine as a pH sensor, derived from experimental studies.

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength | 240 nm or 275 nm | Used to minimize water's Raman scattering | |

| Emission Wavelength | ~291 nm | For monitoring pH-dependent fluorescence changes | |

| Förster Radius (FRET) | ~16 Å (with Tryptophan as acceptor) | Useful for probing conformational changes |

| Quencher | Stern-Volmer Constant (KSV) (M-1) | pH Condition | Reference |

| Neutral Imidazole | 39.8 | pH 9 | |

| Protonated Imidazole | 18.3 | pH 5 | |

| Hydroxide Ion | 22.1 | - |

Experimental Protocols

Detailed methodologies for the key experiments involving p-cyanophenylalanine as a pH sensor are provided below.

Protocol 1: Peptide Synthesis and Incorporation of p-Cyanophenylalanine

This protocol outlines the solid-phase synthesis of peptides containing pCNPhe.

Materials:

-

PS3 automated peptide synthesizer

-

9-fluorenylmethoxy-carbonyl (Fmoc) protected amino acids

-

Fmoc-p-cyanophenylalanine

-

Resin for solid-phase synthesis

-

Reverse-phase high-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Peptide synthesis is performed using a standard Fmoc solid-phase synthesis protocol on an automated peptide synthesizer.

-

Fmoc-p-cyanophenylalanine is incorporated at the desired position in the peptide sequence.

-

Following synthesis, the peptide is cleaved from the resin and deprotected.

-

The crude peptide is purified using reverse-phase HPLC.

-

The purity and identity of the final peptide are confirmed by mass spectrometry.

Protocol 2: pH Titration for Determining Peptide pKa

This protocol describes how to perform a pH titration experiment to determine the N-terminal pKa of a peptide containing pCNPhe.

Materials:

-

Fluorimeter

-

Quartz cuvette

-

Lyophilized peptide containing pCNPhe

-

Acidic buffer (e.g., 25 mM H3PO4)

-

Basic buffer (e.g., 25 mM NaOH)

-

pH meter

Procedure:

-

Prepare two 20 µM stock solutions of the peptide: one in the acidic buffer and one in the basic buffer.

-

In a cuvette, mix the acidic and basic peptide stock solutions at various volume ratios to achieve a range of pH values between 2 and 12.

-

Maintain a constant peptide concentration of 20 µM in all measurements.

-

Measure the pH of each solution using a calibrated pH meter.

-

For each pH point, record the fluorescence emission spectrum of the peptide solution using a fluorimeter. Set the excitation wavelength to 240 nm and monitor the emission intensity at 291 nm.

-

Plot the fluorescence intensity as a function of pH.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

Protocol 3: Monitoring Membrane Penetration Kinetics

This protocol details the use of pCNPhe to monitor the kinetics of a cell-penetrating peptide crossing a lipid vesicle membrane.

Materials:

-

Fluorimeter

-

Large unilamellar vesicles (LUVs) (e.g., DOPG)

-

Peptide containing pCNPhe (e.g., FCN-TAT)

-

Buffer solution at a specific pH (e.g., pH 10)

Procedure:

-

Prepare a solution of LUVs in the desired buffer.

-

In a separate tube, prepare a solution of the pCNPhe-labeled peptide.

-

To initiate the experiment, mix the peptide solution with the LUV solution in a cuvette.

-

Immediately begin recording the fluorescence intensity over time using a fluorimeter. Use an excitation wavelength of 240 nm to minimize background signal.

-

The change in fluorescence intensity over time reflects the kinetics of the peptide penetrating the vesicle membrane.

-

The initial phase of the kinetic trace can be fit to a single-exponential function to determine the rate of membrane penetration.

-

Simultaneously monitor the pH of the solution throughout the experiment to confirm any pH changes associated with the penetration process.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of p-cyanophenylalanine as a pH sensor.

Caption: Mechanism of pH sensing by p-cyanophenylalanine.

Caption: Experimental workflow for peptide pKa determination.

Caption: Signaling pathway for monitoring membrane penetration.

References

- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Peptides with Fmoc-Phe(4-CN)-OH for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of environmentally sensitive fluorescent probes into peptides is a powerful strategy for studying their localization, trafficking, and interaction with biological targets. Fmoc-Phe(4-CN)-OH is a non-canonical amino acid that serves as a valuable building block for introducing the fluorescent reporter, p-cyanophenylalanine (PheCN), into peptides via solid-phase peptide synthesis (SPPS). The cyano group of PheCN imparts unique photophysical properties, including sensitivity to the local environment, making it a versatile tool for fluorescence imaging studies.[1][2] Its relatively small size compared to other fluorophores minimizes potential steric hindrance and perturbation of the peptide's biological activity.[3][4]

These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent use in cellular imaging.

Data Presentation

The photophysical properties of p-cyanophenylalanine are highly dependent on its local environment, a feature that can be exploited in imaging studies to report on peptide interactions and localization.[1]

Table 1: Photophysical Properties of p-Cyanophenylalanine (PheCN)

| Solvent | Kamlet-Taft α Parameter | Quantum Yield (QY) | Fluorescence Lifetime (τ), ns |

| Water | 1.17 | 0.11 | 5.8 |

| Methanol | 0.98 | 0.14 | 7.2 |

| Ethanol | 0.86 | 0.15 | 8.0 |

| 2-Propanol | 0.78 | 0.16 | 8.8 |

| 1-Butanol | 0.84 | 0.16 | 8.5 |

| Acetonitrile | 0.19 | 0.03 | 1.5 |

| Dioxane | 0.00 | 0.02 | 1.1 |

Data adapted from Serrano et al., Chem Phys Lett. 2010. The Kamlet-Taft α parameter is a measure of the solvent's hydrogen bond donating ability. The trend shows that the quantum yield and fluorescence lifetime of PheCN generally increase in more protic, hydrogen-bonding environments.

Table 2: Properties of this compound

| Property | Value |

| Synonyms | Fmoc-L-Phe(4-CN)-OH, Fmoc-p-cyano-L-Phe-OH |

| CAS Number | 173963-93-4 |

| Molecular Formula | C₂₅H₂₀N₂O₄ |

| Molecular Weight | 412.44 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥98.0% (HPLC) |

| Storage Temperature | 2-8°C |

| Reaction Suitability | Fmoc solid-phase peptide synthesis |

**

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol describes the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. The protocol can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids, including this compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if the sequence contains Trp)

-

DODT (2,2'-(Ethylenedioxy)diethanethiol) (if the sequence contains Arg)

-

Diethyl ether

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and OxymaPure®/HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature. For coupling of this compound, a longer coupling time (up to 4 hours) or the use of a more potent coupling reagent like HATU may be beneficial to ensure high coupling efficiency.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan, add 2.5% DTT. For peptides containing arginine, add 2.5% DODT.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Protocol 2: Cellular Imaging of Peptides Labeled with p-Cyanophenylalanine

This protocol provides a general guideline for imaging the cellular uptake and localization of a PheCN-labeled peptide using fluorescence microscopy. Optimization of peptide concentration and incubation time may be required for different cell types and peptide sequences.

Materials:

-

Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

PheCN-labeled peptide, dissolved in a sterile, biocompatible solvent (e.g., water, DMSO)

-

Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

-

Fluorescence microscope equipped with appropriate filters for PheCN (Excitation ~280 nm, Emission ~300-350 nm). Note that due to the deep-UV excitation, specialized optics and light sources may be required. Alternatively, two-photon excitation can be employed.

-

Live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels.

Procedure:

-

Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Peptide Treatment:

-

Prepare a stock solution of the PheCN-labeled peptide.

-

Dilute the peptide stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Remove the old medium from the cells and replace it with the peptide-containing medium.

-

-

Incubation: Incubate the cells with the peptide for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

-

Wash-Free Imaging (Recommended for PheCN): The environmentally sensitive nature of PheCN fluorescence makes it suitable for wash-free imaging, where the fluorescence of the unbound peptide in the medium is low.

-

Directly transfer the cells to the fluorescence microscope for imaging without washing.

-

-

Imaging with Washes (Optional):

-

If background fluorescence from the medium is high, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

-

Nuclear Counterstaining (Optional):

-

If desired, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's protocol to visualize the nuclei.

-

-

Fluorescence Microscopy:

-

Place the dish or slide on the microscope stage within the live-cell imaging chamber.

-

Use the appropriate excitation and emission filters for PheCN. A common excitation wavelength is around 280 nm, with emission collected in the 300-350 nm range.

-

Acquire images using a sensitive camera.

-

Capture images of different fields of view and z-stacks if desired for 3D reconstruction.

-

-

Image Analysis: Analyze the acquired images to determine the subcellular localization of the PheCN-labeled peptide.

Visualizations

Experimental Workflow for Peptide Labeling and Imaging

Caption: Workflow for peptide synthesis, purification, and cellular imaging.

Signaling Pathway Example: GRPR-Targeted Imaging

Gastrin-releasing peptide (GRP) receptor (GRPR) is overexpressed in several cancers and is a target for diagnostic imaging. A GRP analog labeled with PheCN could be used to visualize GRPR-expressing cells and study receptor-mediated signaling.

Caption: GRPR signaling pathway targeted by a PheCN-labeled GRP analog.

References

- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming low coupling efficiency of Fmoc-Phe(4-CN)-OH in SPPS

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the low coupling efficiency of Fmoc-Phe(4-CN)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This guide addresses common issues encountered during the incorporation of this compound and provides systematic solutions.

Q1: Why am I observing low coupling efficiency with this compound?

A1: Low coupling efficiency with this compound can be attributed to a combination of factors:

-

Steric Hindrance: The bulky Fmoc protecting group, combined with the rigid structure of the cyanophenylalanine side chain, can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance is a common issue with substituted phenylalanine derivatives and other hindered amino acids.

-

Electronic Effects: The electron-withdrawing nature of the 4-cyano group can influence the reactivity of the carboxyl group. While this can sometimes facilitate activation, it may also affect the stability of the activated species.

-

Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin, making the N-terminal amine less accessible for coupling.[1] This is a sequence-dependent phenomenon but can be exacerbated by the presence of hydrophobic or rigid unnatural amino acids.

-

Suboptimal Activation: Standard coupling protocols may not be sufficient to fully activate the sterically hindered this compound, leading to incomplete reactions.

-

Reagent Purity and Stability: The purity of this compound, coupling reagents, and solvents is crucial.[2] Degraded reagents or the presence of moisture can significantly reduce coupling efficiency.

Q2: How can I detect and confirm incomplete coupling of this compound?

A2: Several methods can be used to detect incomplete coupling:

-

Kaiser Test: This is a qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless) suggests complete coupling.

-

HPLC and Mass Spectrometry (MS) Analysis: After cleaving a small amount of the peptide from the resin, the crude product can be analyzed by HPLC and MS. The presence of a significant peak corresponding to the mass of the deletion sequence (the peptide lacking the this compound residue) is a definitive indicator of incomplete coupling.

Q3: What immediate steps can I take if I detect incomplete coupling?

A3: If a positive Kaiser test or other indicators suggest incomplete coupling, the following actions are recommended:

-

Double Coupling: Immediately perform a second coupling step using a fresh solution of activated this compound. This provides a second opportunity for the reaction to proceed to completion.

-

Capping: If double coupling is unsuccessful or not desired, cap the unreacted amines using a reagent like acetic anhydride. This will prevent the formation of deletion sequences and simplify the purification of the target peptide.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

A1: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard reagents can be used, uronium/aminium or phosphonium salt-based reagents often yield better results.

-

Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for hindered couplings. HATU, in particular, is often cited for its high reactivity.

-

Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings and can be used in excess to drive the reaction to completion.

-

Carbodiimides with Additives: If using a carbodiimide like DIC, the inclusion of an additive such as OxymaPure or HOAt is recommended to enhance efficiency and reduce racemization.[3]

Q2: How do reaction conditions affect the coupling of this compound?

A2: Optimizing reaction conditions is critical for overcoming low coupling efficiency:

-

Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can allow the sterically hindered reaction to proceed more completely.

-

Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier. However, this should be approached with caution as it can increase the risk of side reactions like racemization.

-

Solvent: While DMF is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for sequences prone to aggregation.[1]

Q3: What is the recommended stoichiometry for coupling this compound?

A3: For difficult couplings, it is advisable to use a higher excess of the amino acid and coupling reagents. A common starting point is to use 3-5 equivalents of this compound and the coupling reagent relative to the resin loading capacity. The amount of base, such as DIPEA, is typically double the molar equivalent of the amino acid.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids. While this data is not specific to this compound, it provides a valuable comparison to guide reagent selection.

| Coupling Reagent | Hindered Amino Acid Example | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Racemization (%) | Reference |

| Uronium/Aminium Salts | ||||||||

| HATU | Fmoc-Aib-OH + H-Aib-OMe | DIPEA | DMF | 2 | RT | 95 | <1 | [4] |

| HBTU | Boc-Phe-(NMe)Aib-OH + H-Phe-OBzl | DIPEA | DMF | RT | - | Significant Yields | - | |

| COMU | General Hindered | DIPEA | DMF | - | RT | Comparable to HATU | Reduced vs. HBTU | |

| Phosphonium Salts | ||||||||

| PyBOP | General Hindered | DIPEA | DMF/DCM | 1-3 | RT | High | Low | |

| Carbodiimides + Additives | ||||||||

| DIC/HOAt | General Hindered | - | DMF | >2 | RT | Good | Low |

Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "RT" denotes room temperature. This table is a synthesis of data from multiple sources, and reaction conditions may vary.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling this compound.

-

Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes.

-

Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion of the reaction.

-

Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. If the test is positive, consider a second coupling (see Protocol 2).

Protocol 2: Double Coupling Procedure

This protocol should be employed if the first coupling is incomplete.

-

First Coupling: Perform the initial coupling of this compound as described in Protocol 1 for 2-4 hours.

-

Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 2-4 hours.

-

Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Visual Guides

References

- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Technical Support Center: Synthesis of Cyano-Group-Containing Peptides

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for preventing side reactions of the cyano group, particularly in amino acids like 4-cyanophenylalanine (Phe(4-CN)), during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the cyano group on cyanophenylalanine stable to standard Fmoc-SPPS conditions?

A1: Yes, the cyano group is generally very stable under the standard conditions used in Fmoc-based solid-phase peptide synthesis. This includes repeated exposure to basic conditions for Fmoc deprotection (e.g., 20% piperidine in DMF) and standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma).[1][2][3] The primary context in which the cyano group is intentionally modified is through post-synthesis hydration to a carboxamide, a reaction that requires specific and non-standard SPPS conditions like hydrogen peroxide and base.

Q2: Can the cyano group be hydrolyzed to a carboxamide or carboxylic acid during synthesis or cleavage?

A2: Hydrolysis of the cyano group is not a commonly observed side reaction under standard SPPS conditions. Acid- or base-catalyzed hydrolysis of nitriles typically requires more forcing conditions, such as prolonged heating in strong aqueous acid or base, which are not encountered during routine Fmoc-SPPS cycles or standard TFA cleavage.[4] Standard cleavage cocktails, such as TFA/TIS/H2O, are used for short durations (1-3 hours) and are not typically sufficient to cause significant hydrolysis.[5]

Q3: Is the cyano group susceptible to reduction to an aminomethyl group during peptide synthesis?

A3: Reduction of the cyano group is highly unlikely during standard Fmoc-SPPS. This reaction typically requires catalytic hydrogenation (e.g., H₂/Pd) or strong hydride reagents, which are not used in the standard Fmoc synthesis workflow. The cleavage step with TFA and scavengers like triisopropylsilane (TIS) does not possess the reducing potential to convert a nitrile to an amine.

Q4: Which coupling reagents are recommended for incorporating Fmoc-Phe(4-CN)-OH?

A4: Standard aminium-based (HBTU, HATU) or phosphonium-based (PyBOP) coupling reagents are highly effective for coupling this compound with minimal risk of side reactions to the cyano group. Carbodiimide reagents like DIC, when used with an additive such as OxymaPure or HOBt, are also suitable. In fact, carbodiimides are known to sometimes cause the dehydration of asparagine or glutamine side chains to form a nitrile, indicating the stability of the nitrile group under these conditions.

Q5: Are any special precautions needed during the final TFA cleavage and deprotection step?

A5: No special precautions are typically required for the cyano group itself during TFA cleavage. A standard cleavage cocktail, such as 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS), is generally sufficient. The selection of scavengers should be based on other sensitive residues in the peptide sequence (e.g., Trp, Met, Cys), not on the presence of cyanophenylalanine.

Troubleshooting Guide

This guide addresses issues that may be incorrectly attributed to the cyano group and provides a logical path for troubleshooting.

Issue 1: Unexpected Mass Observed in Final Peptide (+18 Da)

Q: My mass spectrometry (MS) analysis shows a peak with a mass increase of +18 Da from the expected peptide mass. Is this due to hydrolysis of the cyano group to a carboxylic acid?

A: While hydrolysis of the cyano group to a carboxylic acid would result in a +17 Da change (R-CN → R-COOH, net addition of O₂H, loss of N) and subsequent formation of a primary amide would be +18 Da (R-CN -> R-CONH2), this is highly improbable under standard conditions. A far more common cause for a -18 Da mass change is aspartimide formation if an Asp residue is present in your sequence.

Troubleshooting Workflow: Unexpected Mass (+18 Da)

Caption: Troubleshooting workflow for a +18 Da mass addition.

Issue 2: Unexpected Mass Observed in Final Peptide (+4 Da)

Q: My MS analysis shows a peak with a mass increase of +4 Da. Could this be the reduction of the cyano group to an aminomethyl group (R-CH₂NH₂)?

A: This is extremely unlikely. The addition of 4 mass units corresponds to the addition of 4 hydrogen atoms (R-C≡N → R-CH₂-NH₂). This is a reductive process that requires strong reducing agents not present in standard Fmoc-SPPS or TFA cleavage. It is more likely that another modification or artifact is present.

Troubleshooting Workflow: Unexpected Mass (+4 Da)

Caption: Troubleshooting workflow for a +4 Da mass addition.

Data Summary: Stability of Functional Groups

The following table summarizes the general stability of the cyano group compared to other common side-chain functional groups under standard SPPS conditions.

| Functional Group | Fmoc Deprotection (20% Piperidine/DMF) | Coupling (HBTU/DIPEA in DMF) | TFA Cleavage (TFA/TIS/H₂O) | Common Side Reaction |

| Cyano (on Phe) | Stable | Stable | Stable | None commonly observed |

| Amide (Asn, Gln) | Stable | Dehydration (with carbodiimides) | Stable | Deamidation (+1 Da) |

| Thiol (Cys) | Stable | Racemization | S-alkylation by carbocations | Oxidation (+16 Da) |

| Indole (Trp) | Stable | Stable | Alkylation by carbocations | Oxidation (+16 Da) |

| Thioether (Met) | Stable | Stable | S-alkylation by carbocations | Oxidation (+16 Da) |

| Hydroxyl (Ser, Thr) | Stable | O-acylation (if unprotected) | Stable | Dehydration (-18 Da) |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-4-cyanophenylalanine

This protocol outlines a standard, robust method for incorporating this compound into a peptide sequence on a solid support.

Materials:

-

Peptide-resin with free N-terminal amine

-

Fmoc-L-4-cyanophenylalanine (this compound)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Completion Check (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Standard Cleavage of a Phe(4-CN)-Containing Peptide

This protocol describes the final cleavage and deprotection of a peptide containing 4-cyanophenylalanine from the solid support.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry thoroughly under vacuum.

-

Cleavage Cocktail Preparation:

-

In a fume hood, prepare the cleavage cocktail by combining:

-

95% TFA

-

2.5% Deionized Water

-

2.5% TIS

-

-

Note: Add other scavengers like 1,2-ethanedithiol (EDT) if the peptide contains residues like Cys or Met.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the slurry gently at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate containing the peptide.

-

Concentrate the TFA solution slightly under a stream of nitrogen.

-

Add the concentrated filtrate dropwise to a centrifuge tube containing a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

-

-

Isolation and Washing:

-

Centrifuge the suspension to pellet the crude peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

-

Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC and characterization by mass spectrometry.

References

Technical Support Center: Fmoc-Deprotection of Peptides Containing p-Cyanophenylalanine

Welcome to the technical support center for optimizing the synthesis of peptides incorporating p-cyanophenylalanine (p-CN-Phe). This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the specific challenges associated with Fmoc-deprotection for this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: Is the p-cyanophenylalanine side chain stable under standard Fmoc-deprotection conditions?

A1: The p-cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine. The cyano group is not typically susceptible to the basic conditions required for Fmoc removal. However, prolonged exposure or harsh basic conditions should be monitored, as with any peptide synthesis containing non-standard residues.

Q2: What are the most common issues encountered during Fmoc-deprotection of p-CN-Phe-containing peptides?

A2: The most common issues are similar to those in standard solid-phase peptide synthesis (SPPS), but can be exacerbated by the properties of p-CN-Phe. These include:

-

Incomplete Deprotection: This can be caused by peptide aggregation, which is a known issue in SPPS, potentially leading to deletion sequences.[1][2]

-

Side Reactions: While the p-CN-Phe side chain is relatively stable, other sensitive residues in the sequence can still undergo side reactions like aspartimide formation or racemization.[3]

-

Epimerization: For thioamide-containing peptides, prolonged exposure to bases like piperidine during deprotection can cause epimerization at the α-carbon. While not specific to p-CN-Phe, this highlights the need for optimized, shorter deprotection times when dealing with sensitive residues.[4]

Q3: Can I use standard cleavage cocktails for peptides containing p-cyanophenylalanine?

A3: Yes, standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective. A common and effective non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5] Scavengers like TIS are crucial to quench reactive cationic species generated during the cleavage of other side-chain protecting groups, which could otherwise modify sensitive residues.

Q4: Are there alternatives to piperidine for Fmoc-deprotection that are recommended for p-CN-Phe peptides?

A4: Yes, several alternatives to piperidine can be advantageous, especially if you encounter issues like aggregation or side reactions.

-

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can reduce epimerization and increase yields for sensitive peptides.

-

4-Methylpiperidine (4MP) and Piperazine (PZ): These can often be used interchangeably with piperidine and may offer advantages in terms of safety and handling.

-

Milder bases like Morpholine: Often used for highly sensitive sequences, such as glycopeptides, to minimize side reactions.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution | Citation |

| Incomplete Fmoc Removal (Deletion Sequences) | Peptide aggregation on the resin, hindering reagent access. | • Increase deprotection time or perform a second deprotection step.• Switch to a more effective solvent for disrupting aggregation, although DMF is standard.• Consider using an alternative, stronger base like 2% DBU. | |

| Low Yield of Final Peptide | Inefficient deprotection leading to capped sequences; loss of peptide during workup. | • Optimize deprotection conditions using a small test cleavage and HPLC analysis.• Ensure complete precipitation of the peptide with cold diethyl ether after cleavage. Small or hydrophobic peptides may require alternative isolation methods. | |

| Side Product Formation (e.g., +14 Da adducts) | Dibenzofulvene (DBF), the byproduct of Fmoc removal, can re-add to the N-terminus if not effectively scavenged by the base. | • Ensure a sufficient excess of a nucleophilic base like piperidine is used (typically 20% v/v).• If using a non-nucleophilic base like DBU, ensure efficient washing steps to remove DBF. | |

| Racemization of adjacent C-terminal residues | The basic conditions of Fmoc deprotection can cause epimerization, particularly with sensitive residues. | • Reduce the concentration of piperidine and shorten the deprotection time.• Use a milder base such as 4-methylpiperidine or piperazine.• For highly sensitive thioamides, using 2% DBU with a 1-minute deprotection time has been shown to significantly reduce epimerization. |

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection using Piperidine

This protocol is a standard method for Fmoc removal during SPPS.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.

-

Reagent Removal: Drain the piperidine solution.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 2: Optimized Fmoc-Deprotection using DBU for Sensitive Peptides

This protocol is recommended for sequences prone to epimerization or other base-catalyzed side reactions.

-

Resin Swelling & Washing: Swell the resin in DMF and wash as described in the standard protocol.

-

Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct. For extremely sensitive applications, DBU can be used alone, but washing must be highly efficient.

-

Agitation: Agitate the resin suspension at room temperature for 2-5 minutes. Note the significantly shorter reaction time.

-

Reagent Removal: Drain the DBU/piperidine solution.

-

Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of reagents.

Protocol 3: Cleavage and Global Deprotection

This protocol is for cleaving the final peptide from the resin and removing all side-chain protecting groups.

-

Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 5-10 mL per 0.5 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Data and Reagent Comparison

Table 1: Comparison of Common Fmoc-Deprotection Reagents

| Reagent | Typical Concentration (v/v) | Typical Time | Key Advantages | Potential Issues | Citation |

| Piperidine (PP) | 20-30% in DMF | 10-20 min | Effective, well-established, scavenges DBF. | Can cause side reactions (aspartimide, racemization); controlled substance. | |

| 4-Methylpiperidine (4MP) | 20% in DMF | 10-20 min | Good alternative to piperidine, less regulated. | Similar potential for side reactions as piperidine. | |

| Piperazine (PZ) | 10% (w/v) in DMF/Ethanol (9:1) | 10-20 min | Safer alternative, effective. | Requires ethanol for solubility, used at lower concentrations. | |

| DBU | 2% in DMF | 1-5 min | Very fast, reduces epimerization. | Non-nucleophilic (does not scavenge DBF), requires careful washing. | |

| Morpholine | 50% in DMF | 20-30 min | Milder conditions, good for sensitive peptides. | Slower reaction times. |

Visualizations

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Decision tree for troubleshooting Fmoc-deprotection issues.

References

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

Technical Support Center: Aggregation of Peptides with Hydrophobic Unnatural Amino Acids

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies for handling peptides that contain hydrophobic unnatural amino acids (UAAs). The inherent hydrophobicity of these molecules often leads to significant challenges with aggregation, impacting solubility, purification, and biological activity.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with hydrophobic UAAs crashing out of solution?

A1: Peptides with a high percentage of hydrophobic residues, including many UAAs like Cyclohexylalanine (Cha) or Naphthylalanine (Nal), tend to aggregate in aqueous solutions to minimize the unfavorable interaction between their nonpolar side chains and water.[1][2] This self-association is a primary driver of precipitation.[2] Key factors governing solubility include the peptide's overall amino acid composition, net charge at a given pH, and its tendency to form secondary structures like β-sheets, which can be promoted by certain UAAs.[1] Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[1]

Q2: I can't dissolve my lyophilized peptide. What is the first step?

A2: Always start with a small test amount of your peptide before attempting to dissolve the entire batch. A systematic, step-wise approach is recommended:

-

Water First: Attempt to dissolve a small amount (e.g., 1 mg) in sterile, distilled water to a concentration of 1 mg/mL.

-

Assess Charge: If insoluble in water, determine the peptide's theoretical net charge.

-

Basic Peptides (Net Positive Charge): Add a small amount of 10% acetic acid or 0.1% TFA dropwise.

-

Acidic Peptides (Net Negative Charge): Add a small amount of 1% ammonium hydroxide or 0.1 M ammonium bicarbonate dropwise.

-

-

Organic Solvents (for Hydrophobic/Neutral Peptides): If the peptide remains insoluble, it is likely highly hydrophobic. Use a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to fully dissolve the peptide first. Then, slowly add your desired aqueous buffer to this mixture with constant vortexing. Be cautious, as precipitation can occur if the solubility limit in the final mixture is exceeded.

Note: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation; use DMF instead.

Q3: My peptide dissolves in DMSO but precipitates when I add my aqueous buffer. What should I do?

A3: This indicates that the final concentration of the peptide in the mixed solvent system is too high, exceeding its solubility limit.

-

Reduce Final Concentration: Attempt the dilution again, aiming for a lower final peptide concentration.

-

Slow Down Dilution: Add the aqueous buffer very slowly (dropwise) to the peptide-organic solvent stock while vigorously vortexing. This prevents localized high concentrations of the peptide that can initiate aggregation.

-

Increase Organic Co-solvent: You may need a higher percentage of the organic solvent in your final mixture. However, always consider the tolerance of your downstream assay to solvents like DMSO.

Q4: How can I detect and quantify the aggregation of my peptide?

A4: Several analytical techniques can be used to characterize peptide aggregation. A multi-method approach is often necessary for a complete picture.

-

Visual Inspection: The simplest method is to check for cloudiness or visible precipitates in your solution.

-

UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering caused by aggregates, providing a simple turbidity measurement.

-

Thioflavin T (ThT) Fluorescence Assay: This dye binds specifically to amyloid-like fibrillar aggregates, resulting in a characteristic increase in fluorescence, which is useful for monitoring aggregation kinetics.

-

Size Exclusion Chromatography (SEC): SEC is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

-

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the presence of larger aggregate species.

Troubleshooting Common Issues

| Issue | Probable Cause | Recommended Solution(s) |

| Peptide is insoluble in all tested solvents. | Extreme hydrophobicity or stable, pre-existing aggregated structure from synthesis/lyophilization. | 1. Use Denaturing Agents: As a last resort for non-biological assays, dissolve in 6 M guanidine hydrochloride (GdnHCl) or 8 M urea to disrupt aggregates. 2. Strong Acids: A minimal amount of formic acid or TFA can be used for initial dissolution, followed by careful dilution. 3. Resynthesis: Consider redesigning the peptide to include solubilizing groups (e.g., charged amino acids like Lys or Arg) if feasible for your application. |

| Solution becomes cloudy or forms a gel over time, especially during storage. | The peptide is metastable and slowly aggregating at the storage concentration and temperature. | 1. Optimize Storage Buffer: Screen different pH values or add stabilizing excipients (e.g., arginine, sucrose). 2. Aliquot and Freeze: Store the peptide in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Use Chaotropic Agents: For stock solutions, consider adding a low concentration of GdnHCl or urea if compatible with downstream use. |

| Aggregation occurs during solid-phase peptide synthesis (SPPS). | Growing peptide chains are interacting on the resin, forming secondary structures that hinder subsequent coupling reactions. | 1. Incorporate Structure-Disrupting Elements: Insert pseudoproline dipeptides or backbone-protecting groups (Hmb, Dmb) every 6-7 residues to introduce kinks and prevent hydrogen bonding. 2. Optimize Synthesis Conditions: Switch from DMF to NMP as the primary solvent, or perform couplings at an elevated temperature to disrupt aggregates. |

Experimental Protocols

Protocol 1: Step-wise Solubility Test for a Novel Hydrophobic Peptide

This protocol provides a systematic way to determine the optimal solvent for a peptide with unknown solubility characteristics.

-

Preparation: Before opening, centrifuge the vial to collect all lyophilized powder at the bottom.

-